molecular formula C5H2Cl3F3N4 B1311690 4-(Trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine CAS No. 61082-43-7

4-(Trichloromethyl)-6-(trifluoromethyl)-1,3,5-triazin-2-amine

Cat. No. B1311690
CAS RN: 61082-43-7
M. Wt: 281.4 g/mol
InChI Key: RBXJTNOOCVFNFN-UHFFFAOYSA-N
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Patent
US05130428

Procedure details

2.7 g (18 mmol) of 1,8-diazabicyclo[5.4.0]-7-undecene were added at 22° C. to a solution of 5 g (18 mmol) of 2-amino-4-trichloromethyl-6-trifluoromethyl-1,3,5-triazine in 25 ml of methanol. The mixture was refluxed for 1 hour and, after cooling to 20° C., made weakly acid (pH=6) with 2 normal aqueous hydrochloric acid. Then most of the solvent was removed under reduced pressure, after which the solid was isolated in a conventional manner.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1CCN2C(=NCCC2)CC1.[NH2:12][C:13]1[N:18]=[C:17](C(Cl)(Cl)Cl)[N:16]=[C:15]([C:23]([F:26])([F:25])[F:24])[N:14]=1.Cl.[CH3:28][OH:29]>>[NH2:12][C:13]1[N:18]=[C:17]([O:29][CH3:28])[N:16]=[C:15]([C:23]([F:26])([F:25])[F:24])[N:14]=1

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
5 g
Type
reactant
Smiles
NC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(F)(F)F
Name
Quantity
25 mL
Type
reactant
Smiles
CO
Step Two
Name
acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Then most of the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
after which the solid was isolated in a conventional manner

Outcomes

Product
Name
Type
Smiles
NC1=NC(=NC(=N1)OC)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.